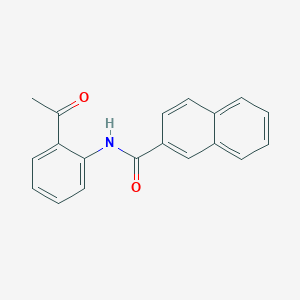

N-(2-acetylphenyl)-2-naphthamide

Description

N-(2-Acetylphenyl)-2-naphthamide is an acetamide derivative characterized by a naphthamide moiety linked to a 2-acetylphenyl group. This compound has been identified as a degradation product of linagliptin (LINA), an antidiabetic drug, under acidic conditions . Its structure includes a phenylacetamide backbone with a ketone group at the ortho position of the phenyl ring and a naphthalene-based amide group. These features influence its stability, reactivity, and interactions in biological systems.

Properties

Molecular Formula |

C19H15NO2 |

|---|---|

Molecular Weight |

289.3g/mol |

IUPAC Name |

N-(2-acetylphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C19H15NO2/c1-13(21)17-8-4-5-9-18(17)20-19(22)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,20,22) |

InChI Key |

HMCBGFOMDHCDME-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Aromatic Substitutions

N-(2-Acetylphenyl)acetamide :

- Shares the 2-acetylphenyl group but replaces the naphthamide with a simpler acetamide group.

- Adopts a planar conformation in the solid state, forming two-centered hydrogen bonds (N–H···O=C), which stabilize its crystal lattice .

- Used as a precursor for synthesizing quinazolines and indole derivatives .

- N1,N2-Bis(2-acetylphenyl)oxalamide: Contains two 2-acetylphenyl groups linked by an oxalamide bridge. Exhibits three-centered hydrogen bonds in the solid state, enhancing thermal stability compared to mono-substituted analogs . Demonstrates utility as a ligand for metal complexation .

Naphthamide-Based Analogues

N-(cis-3-Hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide :

N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidine-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide :

VEGFR-2 Inhibitors (e.g., Compound 80) :

- 2-Naphthamide derivatives with 4-chlorobenzyl, 4-hydroxy, and 5,7-dimethoxy substituents exhibit potent VEGFR-2 inhibition (IC₅₀ = 0.384 mM) and anticancer activity .

- Binding affinity (−9.8 kcal/mol) surpasses paclitaxel (−8.2 kcal/mol) in docking studies, linked to naphthalene’s π-π stacking with VEGFR-2’s kinase domain .

Key Structural and Functional Insights

- Planarity and Hydrogen Bonding: N-(2-Acetylphenyl)-2-naphthamide’s planar conformation (similar to N-(2-acetylphenyl)acetamide) facilitates intermolecular hydrogen bonding, critical for crystallinity and stability . Non-planar analogs, such as N-(2-hydroxyphenyl)-N-methylacetamide, exhibit reduced solid-state order due to steric hindrance .

- Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., chloro in Compound 80): Enhance binding to enzymatic targets like VEGFR-2 via hydrophobic and electrostatic interactions . Hydrophobic Moieties (e.g., indenyl in BChE inhibitors): Improve selectivity by aligning with nonpolar enzyme pockets .

Degradation Pathways : this compound forms via nucleophilic addition and hydrolysis of linagliptin under acidic conditions, underscoring its relevance in pharmaceutical impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.